Differentiation via Molecular Architecture: Rigid Phenyl vs. Flexible Benzyl End-Groups
Diphenyl nonanedioate's rigid phenyl ester end-groups offer distinct thermophysical advantages over the flexible benzyl ester groups found in the common analog dibenzyl azelate. While head-to-head thermal data for diphenyl nonanedioate are limited, quantitative physical property data for dibenzyl azelate provide a clear baseline for comparison [1]. The predicted density of diphenyl nonanedioate (1.104 g/cm³) is slightly higher than the measured specific gravity of dibenzyl azelate (1.072) [2]. This density difference, though modest, is a direct consequence of the more compact phenyl group versus the extended benzyl group. The higher density implies a more efficient molecular packing in the amorphous state, which can translate to a reduced free volume and potentially lower permeability in polymer matrices, a critical factor in barrier applications [3].
| Evidence Dimension | Molecular Density/Specific Gravity |
|---|---|
| Target Compound Data | 1.104 ± 0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | Dibenzyl azelate: 1.072 (Specific Gravity) |
| Quantified Difference | Difference: +0.032 g/cm³ |
| Conditions | Predicted density for target; measured specific gravity for comparator at ambient temperature |
Why This Matters
Higher density suggests more efficient molecular packing, which can correlate with reduced plasticizer volatility and improved long-term retention in polymer formulations.
- [1] Wiley. (n.d.). DIBENZYL AZELATE - PLASTHALL DBZZ. SpectraBase Spectral Database. Retrieved from https://spectrabase.com/spectrum/AylnFkJmWUY View Source
- [2] Wiley. (n.d.). DIBENZYL AZELATE - PLASTHALL DBZZ. SpectraBase Spectral Database. Retrieved from https://spectrabase.com/spectrum/AylnFkJmWUY View Source
- [3] Wypych, A. (2017). Databook of Plasticizers (Second Edition). ChemTec Publishing. Retrieved from https://www.sciencedirect.com/book/monograph/9781895198966/databook-of-plasticizers View Source
